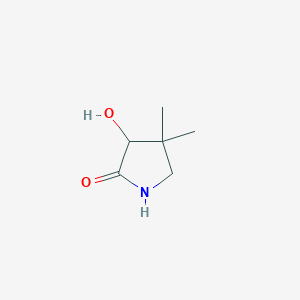

3-Hydroxy-4,4-dimethylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-5(9)4(6)8/h4,8H,3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNZRLDTRBHRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631694 | |

| Record name | 3-Hydroxy-4,4-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70006-38-1 | |

| Record name | 3-Hydroxy-4,4-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4,4-dimethylpyrrolidin-2-one: Discovery and Synthesis

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 3-hydroxy-4,4-dimethylpyrrolidin-2-one, a valuable chiral building block in medicinal chemistry and drug development. Commonly known as pantolactam, this γ-lactam is structurally analogous to the well-known pantolactone. This guide traces the historical origins of its synthesis, rooted in the chemistry of pantothenic acid (Vitamin B5) and its derivatives, and details the evolution of its synthetic methodologies. We will explore the foundational synthesis via the aminolysis of pantolactone, delve into stereoselective strategies for accessing its enantiopure forms, and present detailed experimental protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and synthesis of this important chiral intermediate.

Introduction: A Tale of Two Rings - From Lactone to Lactam

The story of this compound is intrinsically linked to that of its corresponding lactone, pantolactone. Pantolactone is a key chiral intermediate in the synthesis of D-pantothenic acid, an essential B vitamin.[1][2] The structural similarity between the five-membered lactone ring of pantolactone and the γ-lactam ring of this compound provides a logical and historically significant synthetic connection. The conversion of a lactone to a lactam via aminolysis is a fundamental transformation in organic chemistry, and it is this reaction that marks the genesis of pantolactam synthesis.[3]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of a hydroxyl group and gem-dimethyl substitution at the 3- and 4-positions, respectively, of the pyrrolidin-2-one core creates a chiral molecule with significant potential for further functionalization and incorporation into complex drug candidates.

This guide will first explore the historical context of the discovery of this compound, which is deeply rooted in the broader research landscape of pantothenic acid and its analogues. Subsequently, a detailed examination of its synthesis will be presented, beginning with the classical aminolysis of pantolactone and progressing to more modern and stereoselective approaches.

The Genesis: Discovery and Early Synthesis

The initial synthesis of this compound, or pantolactam, emerged from the extensive investigation into the chemistry of pantothenic acid and its derivatives. The foundational work in this area can be traced back to studies on glycamines and related amino alcohols. While a definitive "discovery" paper for pantolactam in isolation is not readily apparent in early literature, its preparation is implicitly linked to the aminolysis of pantolactone, a reaction explored by chemists working on pantothenic acid analogues.

A pivotal publication by F. Kagan, M. A. Rebenstorf, and R. V. Heinzelman in the Journal of the American Chemical Society in 1957, while primarily focused on the preparation of glycamines, describes reactions that are directly analogous to the formation of pantolactam.[5] This work, and others from that era, laid the groundwork for the straightforward synthesis of pantolactam from the readily available pantolactone.

The classical and most direct route to racemic or enantiopure this compound is the aminolysis of the corresponding pantolactone. This reaction involves the ring-opening of the lactone by ammonia or an amine, followed by intramolecular cyclization to form the more stable lactam ring.

Caption: Classical synthesis of this compound via aminolysis of pantolactone.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from the foundational aminolysis approach to include more sophisticated and stereocontrolled methods. The demand for enantiomerically pure compounds in drug discovery has driven the development of asymmetric syntheses of this valuable chiral building block.

Classical Aminolysis of Pantolactone

The direct ammonolysis of pantolactone remains a straightforward and viable method for the preparation of this compound. This reaction is typically carried out by heating pantolactone with aqueous or alcoholic ammonia in a sealed vessel. The use of D-(-)-pantolactone, which is commercially available and can be synthesized via chemical or enzymatic resolution of the racemic mixture, provides direct access to (R)-3-hydroxy-4,4-dimethylpyrrolidin-2-one.[1]

Experimental Protocol: Ammonolysis of D-(-)-Pantolactone

-

Reaction Setup: In a high-pressure stainless-steel autoclave, place D-(-)-pantolactone (1.0 eq).

-

Reagent Addition: Add a saturated solution of ammonia in methanol (excess, typically 10-20 eq).

-

Reaction Conditions: Seal the autoclave and heat to 100-120 °C for 12-24 hours. The internal pressure will increase significantly.

-

Work-up: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (R)-3-hydroxy-4,4-dimethylpyrrolidin-2-one as a white crystalline solid.

| Parameter | Value | Reference |

| Starting Material | D-(-)-Pantolactone | |

| Reagent | Methanolic Ammonia | |

| Temperature | 100-120 °C | |

| Typical Yield | 80-90% | |

| Chiral Integrity | High (retention of configuration) |

Stereoselective Synthesis

The development of stereoselective methods to access both enantiomers of this compound, independent of the availability of the corresponding pantolactone enantiomer, is an area of active research. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.

Modern strategies for the synthesis of chiral β-hydroxy-γ-lactams often employ asymmetric dihydroxylation of unsaturated precursors, followed by cyclization. While a specific application of this to the gem-dimethyl substituted target molecule is not extensively documented, the general principle provides a viable alternative route.

Another approach involves the stereoselective reduction of a precursor ketone, 3-oxo-4,4-dimethylpyrrolidin-2-one. This method allows for the synthesis of either enantiomer of the final product by selecting the appropriate chiral reducing agent.

Sources

Introduction: The Structural Significance of a Versatile γ-Lactam

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 70006-38-1) is a substituted γ-lactam, a structural motif of profound importance in medicinal chemistry and natural product synthesis.[1] The γ-lactam core is a privileged scaffold found in a wide array of pharmaceutically active compounds, including anticonvulsants like levetiracetam and immunomodulatory drugs such as lenalidomide.[2] The presence of a hydroxyl group and a quaternary gem-dimethyl center on the pyrrolidinone ring makes this specific molecule a valuable chiral building block for creating more complex chemical entities.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a senior application scientist, the focus here is not merely on the data itself, but on the underlying principles and the rationale behind the experimental choices that lead to confident structural elucidation. We will explore how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a complete and verifiable structural picture.

Molecular Structure and Expected Spectroscopic Signatures

Before delving into the specific techniques, a preliminary analysis of the molecule's structure (C₆H₁₁NO₂) provides a predictive framework for its spectroscopic output.

-

γ-Lactam Ring: A five-membered ring containing an amide functional group. This will produce characteristic signals, notably a carbonyl (C=O) stretch in the IR spectrum and distinct chemical shifts in the ¹³C NMR spectrum.

-

Hydroxyl Group (-OH): This group will show a characteristic broad absorption in the IR spectrum and will have a proton signal in the ¹H NMR spectrum that is typically exchangeable with D₂O.

-

Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups at the C4 position are chemically equivalent. This will result in a single, strong signal in the ¹H NMR spectrum (integrating to 6 protons) and a corresponding signal in the ¹³C NMR spectrum.

-

Chiral Center (C3): The carbon bearing the hydroxyl group is a stereocenter, which can influence the magnetic environment of adjacent protons.

-

Methylene and Methine Protons: The CH₂ group at C5 and the CH proton at C3 will exhibit specific chemical shifts and coupling patterns in the ¹H NMR spectrum, providing crucial connectivity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule of this complexity, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are often employed for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

Causality in Experimental Choice: A standard ¹H NMR experiment is the first step in structural analysis. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, for molecules with exchangeable protons like alcohols and amides, a solvent like DMSO-d₆ can be superior as it slows down the exchange rate, allowing for the observation of N-H and O-H protons and their couplings.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Singlet, broad | 1H | NH | Amide protons in DMSO typically appear downfield and are often broad. |

| ~5.0 - 5.2 | Doublet | 1H | OH | The hydroxyl proton signal's position is concentration-dependent. It will appear as a doublet due to coupling with the C3-H. |

| ~3.8 - 3.9 | Doublet | 1H | C3-H | This methine proton is deshielded by the adjacent hydroxyl group and the carbonyl group, shifting it downfield. It is coupled to the OH proton. |

| ~3.0 - 3.2 | Singlet | 2H | C5-H ₂ | These methylene protons are adjacent to the amide nitrogen, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

| ~1.05 | Singlet | 6H | C4-(CH ₃)₂ | The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a single, un-split signal. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality in Experimental Choice: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. To differentiate between CH₃, CH₂, CH, and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~175 - 178 | Quaternary | C =O (C2) | Amide carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~68 - 72 | CH | C 3-OH | The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group is shifted downfield. |

| ~48 - 52 | CH₂ | C 5 | This methylene carbon is adjacent to the nitrogen atom, resulting in a moderate downfield shift.[3] |

| ~40 - 44 | Quaternary | C 4 | The quaternary carbon atom of the gem-dimethyl group. |

| ~22 - 26 | CH₃ | C4-(C H₃)₂ | The equivalent methyl carbons appear in the typical aliphatic region. |

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 or 500 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire data using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality in Experimental Choice: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets as it requires minimal sample preparation and is non-destructive. The vibrations (stretching and bending) of specific bonds absorb IR radiation at characteristic frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3300 - 3100 | Medium | N-H Stretch | Amide (-NH) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1680 - 1650 | Strong | C=O Stretch | γ-Lactam Amide |

Self-Validating Protocol for ATR-IR:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality in Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for determining a compound's exact molecular weight and, by extension, its molecular formula. ESI is chosen because it minimizes fragmentation, allowing for clear observation of the molecular ion.

Predicted Mass Spectrum (ESI-HRMS):

-

Molecular Formula: C₆H₁₁NO₂

-

Exact Mass: 129.07898

-

Primary Ion (Positive Mode): [M+H]⁺ = 130.0862 Da. This protonated molecular ion is expected to be the base peak.

-

Other Potential Adducts: [M+Na]⁺ = 152.0682 Da. Sodium adducts are commonly observed in ESI-MS.

-

Fragmentation: While ESI is soft, some fragmentation can occur. A likely fragmentation would be the loss of water (H₂O) from the protonated molecular ion, resulting in a peak at m/z = 112.0757.

Caption: Workflow for obtaining a High-Resolution Mass Spectrum via LC-MS.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system. This step purifies the sample online before it enters the mass spectrometer, which is crucial for analyzing non-pure samples. A simple isocratic flow on a C18 column is often sufficient for a pure standard.

-

Ionization: The eluent from the LC flows into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the exact mass of the protonated molecule, confirming the molecular formula.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from multiple methods.

-

MS confirms the molecular formula (C₆H₁₁NO₂).

-

IR confirms the presence of key functional groups: an alcohol (-OH), an amide (-NH), and a carbonyl (C=O).

-

¹³C NMR confirms the presence of 6 unique carbon environments, including one carbonyl, one C-O, one C-N, one quaternary, and two methyl carbons (appearing as one signal).

-

¹H NMR provides the final and most detailed piece of the puzzle, showing the connectivity and spatial relationships of the protons, confirming the arrangement of the atoms as this compound.

By following these self-validating protocols and integrating the multi-faceted data, researchers can achieve an authoritative and trustworthy characterization of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

Cabrera-Pérez, L. C., et al. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 26(11), 3169. [Link]

-

Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23260922, this compound. Retrieved from PubChem. [Link]

-

Espinoza-Hicks, J. C., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28021-28034. [Link]

-

Walvoord, R. R., et al. (2020). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. The Journal of Organic Chemistry, 85(21), 13879-13888. [Link]

Sources

- 1. This compound | C6H11NO2 | CID 23260922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document, intended for researchers and professionals in drug development, offers a detailed analysis of the expected NMR spectra, guidance on experimental protocols, and insights into spectral interpretation. By combining theoretical predictions with established principles of NMR spectroscopy, this guide serves as a practical resource for the unambiguous structural elucidation of this molecule.

Introduction: The Significance of this compound

This compound belongs to the pyrrolidinone class of compounds, which are prominent scaffolds in a variety of biologically active molecules, including antibiotics and antidepressant agents.[1] The introduction of a hydroxyl group and gem-dimethyl substitution on the pyrrolidinone ring creates a chiral center and specific steric and electronic features that are of significant interest in the design of novel therapeutic agents and functional materials.

Accurate and comprehensive structural characterization is paramount in the development of any new chemical entity. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This guide will delve into the specific nuances of applying ¹H and ¹³C NMR for the characterization of this compound.

Predicted NMR Spectra and Structural Correlation

A thorough understanding of the expected NMR spectra is the first step in successful characterization. The predictions provided herein are based on established principles of chemical shifts, coupling constants, and substituent effects, corroborated by data from structurally related compounds.

Molecular Structure and Proton/Carbon Numbering

For clarity in spectral assignment, a standardized numbering system for the atoms in this compound is essential.

Figure 1. Structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-N1 | 5.5 - 7.5 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |

| H-C3 | 4.0 - 4.5 | Doublet of Doublets (dd) | 1H | Coupled to the two diastereotopic protons on C5. |

| H-C5a | 3.2 - 3.6 | Doublet of Doublets (dd) | 1H | Diastereotopic with H-C5b. Coupled to H-C5b and H-C3. |

| H-C5b | 3.0 - 3.4 | Doublet of Doublets (dd) | 1H | Diastereotopic with H-C5a. Coupled to H-C5a and H-C3. |

| OH-C3 | Variable | Broad Singlet | 1H | Position is variable and may exchange with water. |

| CH₃-C4a | ~1.2 | Singlet | 3H | One of the two gem-dimethyl groups. |

| CH₃-C4b | ~1.1 | Singlet | 3H | The other gem-dimethyl group. May be isochronous with the first. |

Causality Behind Predictions:

-

H-N1 (Amide Proton): The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is sensitive to the solvent environment.

-

H-C3 (Methine Proton): Being attached to a carbon bearing an electron-withdrawing hydroxyl group, this proton is deshielded and appears at a relatively downfield position. The expected multiplicity is a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent C5 methylene group.

-

H-C5 (Methylene Protons): The two protons on C5 are diastereotopic due to the chiral center at C3. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling) and to the H-C3 proton (vicinal coupling).

-

OH-C3 (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. It often appears as a broad singlet.

-

CH₃-C4 (Methyl Protons): The two methyl groups at the C4 position are expected to be singlets as there are no adjacent protons to couple with. Depending on the rotational barrier and the overall molecular conformation, they may be chemically equivalent (isochronous) or non-equivalent (anisochronous), leading to one or two singlet signals.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show six distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C=O) | 175 - 180 | The carbonyl carbon is significantly deshielded. |

| C3 (CH-OH) | 65 - 75 | The carbon attached to the hydroxyl group is deshielded. |

| C5 (CH₂) | 45 - 55 | Methylene carbon adjacent to the nitrogen atom. |

| C4 (C(CH₃)₂) | 35 - 45 | Quaternary carbon. |

| CH₃-C4a | 20 - 30 | One of the two gem-dimethyl carbons. |

| CH₃-C4b | 20 - 30 | The other gem-dimethyl carbon. May be isochronous with the first. |

Causality Behind Predictions:

-

C2 (Carbonyl Carbon): The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom.

-

C3 (Hydroxylated Carbon): The attachment of the electronegative oxygen atom causes a significant downfield shift for this carbon.

-

C5 (Methylene Carbon): This carbon is influenced by the adjacent nitrogen atom, resulting in a moderate downfield shift.

-

C4 (Quaternary Carbon): The quaternary carbon is shielded relative to the carbons directly attached to heteroatoms.

-

CH₃-C4 (Methyl Carbons): These carbons are in the typical aliphatic region of the spectrum. Similar to the protons, the two methyl carbons may be chemically equivalent or non-equivalent.

Experimental Protocols for NMR Characterization

To obtain high-quality, reproducible NMR data, a well-defined experimental protocol is crucial.

Sample Preparation

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for its ability to dissolve a wide range of organic compounds. For studying the exchangeable protons (NH and OH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it slows down the exchange rate, allowing for the observation of these protons and their couplings. It is important to be aware of residual solvent peaks.[2][3] The solvent can also influence the chemical shifts of the solute molecules.[4][5][6]

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is generally sufficient for standard ¹H and ¹³C NMR experiments on modern spectrometers.

-

Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening and render the spectra uninterpretable.

NMR Data Acquisition Workflow

Figure 2. A typical workflow for the NMR characterization of a small molecule.

Recommended NMR Experiments

-

¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR (with proton decoupling): Shows the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that can be used to distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other (i.e., which are on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

Advanced Spectral Interpretation and Structural Confirmation

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially for complex molecules.

Utilizing 2D NMR for Unambiguous Assignments

-

COSY: A cross-peak between H-C3 and the H-C5 protons would confirm their vicinal coupling. A cross-peak between the two H-C5 protons would confirm their geminal coupling.

-

HSQC: This experiment will directly link each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.2 ppm (H-C3) will show a correlation to the carbon signal at ~70 ppm (C3).

-

HMBC: This is a powerful tool for confirming the overall structure. For instance, the methyl protons (CH₃-C4) should show correlations to the quaternary carbon C4 and the methine carbon C3. The H-C5 protons should show correlations to C3, C4, and the carbonyl carbon C2.

Conclusion

The ¹H and ¹³C NMR characterization of this compound is a straightforward process when a systematic approach is employed. By combining the predictive power of chemical shift theory with a suite of 1D and 2D NMR experiments, researchers can achieve a comprehensive and unambiguous structural elucidation of this important molecule. This guide provides the foundational knowledge and experimental framework necessary for scientists and drug development professionals to confidently perform and interpret the NMR spectra of this compound and related compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137332182, 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one. [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link].

-

A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates - UiTM Institutional Repository. (2022). [Link].

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Hanna, S. Y., Al-Rawi, J. M. A., & Taqa, A. A. (2013). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. Magnetic Resonance in Chemistry, 51(8), 448-454.

- Howarth, O. W., Thompson, M. J., & Rees, H. H. (1987). Reaction of 3-dehydroecdysone with certain n.m.r. solvents. Biochemical Journal, 248(1), 299–302.

-

Carl ROTH GmbH + Co. KG. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link].

-

University of Wisconsin-Madison. Advanced NMR: Metabolite ID by NMR. [Link].

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry-based analysis of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one, a substituted pyrrolidinone of interest in pharmaceutical and metabolic research. Recognizing the challenges inherent in the analysis of small, polar molecules, this document outlines a robust, validated approach leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound and its analogues.

Introduction: The Analytical Imperative for this compound

This compound belongs to the pyrrolidinone class, a scaffold present in various biologically active compounds. The accurate quantification and structural elucidation of such molecules are paramount in drug discovery and development, enabling pharmacokinetic studies, metabolite identification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[1][2] This guide will provide the scientific underpinnings and practical protocols to achieve high-quality analytical results for this specific analyte.

The core challenge in analyzing a molecule like this compound lies in its polarity and potential for in-source fragmentation. Our approach is therefore designed to be robust and minimize analytical variability.

Foundational Principles: Crafting a Self-Validating Analytical Workflow

The trustworthiness of any analytical method hinges on a deep understanding of the entire process. For the mass spectrometric analysis of our target compound, we will construct a workflow where each step is logically justified and contributes to the overall reliability of the data.

Caption: High-level overview of the analytical workflow for this compound.

Sample Preparation: The Cornerstone of Reliable Quantification

The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS system.[2][3] The choice of method depends on the sample matrix (e.g., plasma, urine, reaction mixture).

Protocol 1: Protein Precipitation (for Biological Matrices)

This method is fast and effective for removing proteins from plasma or serum.

Step-by-Step Protocol:

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates proteins, releasing the analyte into the supernatant. The cold temperature helps to maintain the stability of the analyte.

Protocol 2: Solid-Phase Extraction (SPE) (for Enhanced Purity)

SPE provides a cleaner extract by utilizing specific interactions between the analyte and a solid support. For a polar compound like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is recommended.

Step-by-Step Protocol:

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the sample (pre-treated with 500 µL of 4% phosphoric acid in water).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Causality: The HLB sorbent retains the analyte through a combination of hydrophilic and lipophilic interactions, allowing for a more selective removal of matrix components compared to protein precipitation.

Liquid Chromatography: Achieving Optimal Separation

Chromatographic separation is crucial to resolve the analyte from isomers and other matrix components, which can cause ion suppression.[4]

Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. The short length and small particle size allow for fast and efficient separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength for a wide range of compounds. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to effectively elute the analyte while ensuring separation from potential contaminants. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing separation efficiency and analysis time. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatography. |

| Injection Vol. | 5 µL | A small injection volume minimizes peak broadening. |

Mass Spectrometry: Detection and Fragmentation

A triple quadrupole mass spectrometer is the instrument of choice for targeted quantification due to its high sensitivity and selectivity.[5]

Ionization and Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is predicted to be most effective. The presence of a nitrogen atom in the pyrrolidinone ring readily accepts a proton.[6]

-

Precursor Ion: The protonated molecule [M+H]⁺ will be the primary precursor ion. For this compound (C₇H₁₃NO₂), the monoisotopic mass is 143.0946 g/mol . Therefore, the expected m/z of the precursor ion is 144.1024 .

Fragmentation (MS/MS) Analysis

Collision-Induced Dissociation (CID) will be used to fragment the precursor ion. The resulting product ions are characteristic of the molecule's structure. Based on the structure of this compound and fragmentation patterns of similar compounds, we can predict the following fragmentation pathways.[7][8]

Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.

Multiple Reaction Monitoring (MRM) Parameters

For quantitative analysis, at least two MRM transitions should be monitored for each analyte to ensure specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| This compound | 144.1 | 126.1 | Quantifier |

| This compound | 144.1 | 102.1 | Qualifier |

| Internal Standard (e.g., ¹³C₃, ¹⁵N-labeled) | (Varies) | (Varies) | - |

Data Analysis and Method Validation

Data processing will involve integrating the peak areas of the MRM transitions and calculating the analyte concentration using a calibration curve generated from standards of known concentrations.

Method validation should be performed according to established guidelines (e.g., FDA, EMA) and should assess the following parameters:

-

Linearity: The range over which the response is proportional to the concentration.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Stability: The stability of the analyte in the sample matrix under different storage conditions.

Conclusion

The mass spectrometry-based analysis of this compound requires a systematic and scientifically sound approach. By carefully considering each step of the analytical workflow, from sample preparation to data analysis, researchers can develop a robust and reliable method for the quantification and structural characterization of this important molecule. The protocols and principles outlined in this guide provide a solid foundation for achieving high-quality data in a regulated and research-oriented environment.

References

-

Simultaneous determination of eight β-lactam antibiotics in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, [Link][5]

-

A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, [Link][9][10]

-

A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing, [Link][1]

-

Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. National Institutes of Health, [Link][11]

-

Choosing the Right Mass Spectrometry for Small Molecules. ZefSci, [Link][4]

-

Prepping Small Molecules for Mass Spec. Biocompare, [Link][2]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan, [Link][3]

-

Mass Spectrometry analysis of Small molecules. SlideShare, [Link][6]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, [Link][7]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University, [Link][8]

Sources

- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

- 2. biocompare.com [biocompare.com]

- 3. tecan.com [tecan.com]

- 4. zefsci.com [zefsci.com]

- 5. Simultaneous determination of eight β-lactam antibiotics in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]

Abstract: The Pyrrolidinone Ring as a Key Pharmacophore and the Role of IR Spectroscopy in its Elucidation

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Pyrrolidinone Ring

For Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, excipients like polyvinylpyrrolidone (PVP), and novel synthetic compounds.[1][2][3] Its biological activity and chemical properties are intrinsically linked to its three-dimensional structure and its capacity for intermolecular interactions. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation of these molecules. It provides a distinct vibrational fingerprint, offering profound insights into the amide functional group, the effects of substitution, and the critical role of hydrogen bonding. This guide provides a detailed exploration of the IR spectroscopy of the pyrrolidinone ring, blending fundamental principles with practical, field-proven methodologies for professionals in drug development and chemical research.

The Vibrational Signature of the Pyrrolidinone Core

The 2-pyrrolidinone molecule, the parent structure of this class, provides a fundamental model for understanding its characteristic IR spectrum.[4] The spectrum is dominated by vibrations of its lactam (cyclic amide) functionality and the saturated carbon framework. The key vibrational modes are highly sensitive to the molecule's chemical environment.

Caption: Key vibrational modes of the 2-pyrrolidinone ring.

The most informative absorption bands for structural characterization are summarized below.

Table 1: Principal Infrared Absorption Bands of 2-Pyrrolidinone

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description & Significance |

|---|---|---|

| N-H Stretch (Amide A) | ~3250 (broad) | A strong, broad band characteristic of the N-H bond in the lactam. Its broadness is a key indicator of hydrogen bonding.[4][5] |

| C-H Stretches | ~2950 (asymmetric) / ~2870 (symmetric) | Correspond to the stretching of C-H bonds in the CH₂ groups of the ring. Their positions can shift slightly with substitution.[4][5] |

| C=O Stretch (Amide I) | ~1680 | This is often the most intense and diagnostic peak in the spectrum. It arises primarily from the carbonyl (C=O) stretching vibration and is extremely sensitive to the local electronic and hydrogen-bonding environment.[4][6] |

| CH₂ Scissoring | ~1460 | A deformation (bending) mode of the methylene groups within the ring.[4] |

| C-N Stretch | ~1290 | Associated with the stretching of the carbon-nitrogen bond within the amide group.[4] |

Decoding the Spectrum: Environmental and Structural Influences

An IR spectrum of a pyrrolidinone derivative is rarely a simple sum of its parts. The precise position, intensity, and shape of the key absorption bands, particularly the N-H and Amide I bands, are profoundly influenced by intermolecular forces and structural modifications.

The Profound Effect of Hydrogen Bonding

In the condensed phase (liquid or solid), 2-pyrrolidinone and its N-unsubstituted derivatives readily form intermolecular hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This leads to the formation of various species, from dimers to longer polymer-like chains.[7][8][9]

This interaction has two major, predictable consequences on the IR spectrum:

-

Weakening of Bonds: Hydrogen bonding lengthens and weakens both the N-H and C=O bonds.

-

Red Shift: According to Hooke's Law, a weaker bond requires less energy to vibrate, resulting in absorption at a lower frequency (wavenumber). Therefore, the N-H and Amide I bands of hydrogen-bonded species are significantly red-shifted (moved to lower cm⁻¹) compared to the free, non-bonded monomer.[7][10][11][12]

The presence of these hydrogen-bonded chains is responsible for the characteristic broadness of the N-H stretching band observed in solid or neat liquid samples.[4][5]

Caption: Intermolecular hydrogen bonding between pyrrolidinone molecules.

Impact of N-Substitution

In drug development, the nitrogen atom of the pyrrolidinone ring is a common site for substitution to modulate pharmacological activity. When the hydrogen atom on the nitrogen is replaced with an alkyl, aryl, or other group (e.g., N-vinyl-2-pyrrolidone), two significant changes occur in the IR spectrum:

-

Disappearance of the N-H Stretch: The most obvious change is the complete absence of the N-H stretching band around 3250 cm⁻¹.

-

Shift in the Amide I Band: The removal of the hydrogen bond-donating N-H group alters the electronic nature of the amide. The Amide I (C=O) band may shift, typically to a slightly lower wavenumber in the absence of hydrogen bonding effects, as seen in N-butyl-pyrrolidinone.[13]

Impact of C-Substitution

Substitution on the carbon atoms of the ring (positions 3, 4, or 5) primarily affects the C-H stretching and bending regions of the spectrum.[14] The introduction of new functional groups (e.g., hydroxyl, alkyl, aryl) will, of course, add their own characteristic absorption bands to the spectrum, which must be analyzed in conjunction with the core pyrrolidinone signals. For example, a hydroxyl substituent would introduce a broad O-H stretching band, often overlapping with the N-H region if present.

From Theory to Benchtop: A Practical Guide to IR Analysis

Achieving a high-quality, interpretable IR spectrum requires proper sample preparation and a systematic approach to data acquisition.

Experimental Protocol: Sample Preparation and Analysis via KBr Pellet Method

This protocol is a standard method for analyzing solid pyrrolidinone derivatives. The principle is to disperse the solid sample within an IR-transparent matrix (potassium bromide, KBr) to form a solid solution that can be pressed into a transparent pellet.[1][4]

Materials:

-

Sample (~1-2 mg)

-

Spectroscopic grade KBr, desiccated (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Step-by-Step Methodology:

-

Drying: Gently heat the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator. This is critical to remove adsorbed water, which has strong IR absorption bands that can interfere with the spectrum.

-

Mixing: Place the dried KBr (~100-200 mg) into the agate mortar. Add a small amount of the solid sample (1-2 mg).

-

Grinding: Grind the mixture thoroughly with the pestle for several minutes. The goal is to achieve a fine, homogeneous powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering.

-

Pellet Formation: Transfer the powder into the die of the pellet press. Apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be thin and transparent or translucent.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This measures the contribution from atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.[4]

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

-

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to identify the functional groups.[1]

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Applications in Pharmaceutical Development

IR spectroscopy is an indispensable tool throughout the drug development lifecycle for compounds containing the pyrrolidinone scaffold.

-

Structural Confirmation: In medicinal chemistry, IR spectroscopy provides a rapid and reliable first check to confirm the successful synthesis of a target molecule. The presence of the characteristic Amide I band and the absence or presence of the N-H stretch can quickly validate the core structure.[1]

-

Polymer and Formulation Analysis: Poly(N-vinyl-2-pyrrolidone) (PVP) is a widely used excipient. ATR-FTIR can be used to study the interactions between a pyrrolidinone-containing drug and PVP in a formulation, often by observing shifts in the Amide I band.[15][16] It is also used to monitor the cross-linking or degradation of PVP-containing materials.[15][17]

-

Polymorph and Stability Screening: Different crystalline forms (polymorphs) of a drug can have different IR spectra due to variations in their crystal lattice and hydrogen-bonding networks. FTIR can be used to identify and distinguish between polymorphs, which is critical for drug stability and bioavailability.

Advanced Spectroscopic Techniques: 2D IR Spectroscopy

For a more profound understanding of molecular structure and dynamics, two-dimensional infrared (2DIR) spectroscopy offers capabilities beyond conventional FTIR.[18] By using a series of ultrafast laser pulses, 2DIR spectroscopy can map the coupling and energy transfer between different vibrational modes.[10] Studies on 2-pyrrolidinone have used this technique to explore the time-resolved coupling between the C=O, C-H, and N-H stretch vibrations, providing detailed insights into hydrogen bond making and breaking dynamics and conformational changes of the five-membered ring.[10][18][19]

References

-

Maiti, K. S. (2015). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics, 17(38), 25065-25074. Available from: [Link]

-

Zhuang, W., et al. (2012). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Physical Chemistry Chemical Physics, 14(44), 15465-15475. Available from: [Link]

-

Maiti, K. S. (2015). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics. Available from: [Link]

-

Zhuang, W., et al. (2012). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. R Discovery. Available from: [Link]

-

Maiti, K. S. (2025). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. ACS Omega. Available from: [Link]

-

Zhuang, W., et al. (2012). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Semantic Scholar. Available from: [Link]

-

Podkościelna, B., et al. (2021). A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. Polymers, 13(11), 1775. Available from: [Link]

-

Infrared Transmission Frequencies of 2-Pyrrolidone and the final product. ResearchGate. Available from: [Link]

-

Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. Available from: [Link]

-

Immobilization of poly(vinyl pyrrolidone) in Polysulfone Membranes by Radically-Initiated Crosslinking Using Potassium Persulfate. MDPI. Available from: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. Available from: [Link]

-

Probing the Interaction of Poly(vinylpyrrolidone) with Platinum Nanocrystals by UV−Raman and FTIR. The Journal of Physical Chemistry B. Available from: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]

-

2-Pyrrolidinone, 1-butyl-. NIST WebBook. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. | Semantic Scholar [semanticscholar.org]

- 10. Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. | Sigma-Aldrich [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2-Pyrrolidinone, 1-butyl- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

"3-Hydroxy-4,4-dimethylpyrrolidin-2-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among the vast array of substituted pyrrolidinones, 3-Hydroxy-4,4-dimethylpyrrolidin-2-one presents a unique combination of stereochemical complexity and synthetic potential. Its inherent functionalities—a hydroxyl group, a lactam, and a gem-dimethyl-substituted stereocenter—offer multiple avenues for chemical modification and biological exploration. This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this intriguing molecule, compiled to serve as a foundational resource for researchers in drug discovery and chemical synthesis.

Molecular and Physicochemical Profile

This compound is a chiral, five-membered lactam. The presence of a hydroxyl group at the C3 position and two methyl groups at the C4 position introduces stereochemical complexity and influences its chemical behavior.

Structural and Basic Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 70006-38-1 | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Canonical SMILES | CC1(C)CC(=O)NC1O | PubChem |

| InChI Key | MDNZRLDTRBHRNK-UHFFFAOYSA-N | PubChem |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for the closely related 4,4-Dimethyl-2-pyrrolidinone is 41.0-53.0 °C[3]. The hydroxyl group is expected to increase the melting point due to hydrogen bonding. |

| Boiling Point | Not available | - |

| Solubility | Not available | The presence of both polar (hydroxyl, amide) and non-polar (gem-dimethyl) groups suggests solubility in a range of polar and some non-polar organic solvents. |

| pKa | Not available | The amide proton is weakly acidic, while the hydroxyl group is also weakly acidic. The exact pKa values would require experimental determination or high-level computational prediction. |

| LogP | 0.4 | Computed by XLogP3 3.0. This value suggests a moderate lipophilicity. |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the lactam, the C-H proton at the hydroxyl-bearing carbon, the diastereotopic protons of the CH₂ group, and the two methyl groups. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the carbonyl carbon, the two quaternary carbons of the gem-dimethyl group, the carbon bearing the hydroxyl group, the methylene carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate band around 3200-3400 cm⁻¹ for the lactam N-H.

-

C=O stretch: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the lactam carbonyl group.

-

C-N stretch: A band in the range of 1250-1350 cm⁻¹.

-

C-O stretch: A band in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 129. Fragmentation patterns would be expected to involve the loss of water (H₂O), the methyl groups (CH₃), and cleavage of the pyrrolidinone ring.[4]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, general synthetic strategies for related hydroxypyrrolidinones can be informative.

Synthetic Approaches

The synthesis of substituted hydroxypyrrolidinones often involves multi-step sequences starting from readily available precursors. A plausible approach could involve the cyclization of an appropriate amino acid derivative or a related open-chain precursor. For instance, a synthetic route could be envisioned starting from a suitably substituted butanoic acid derivative, followed by amidation and subsequent cyclization. A reported synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid intermediates suggests a potential strategy involving the reduction of a pyrrolidine-2,4-dione precursor.

Caption: Generalized synthetic pathway to pyrrolidinones.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

-

Lactam: The amide bond of the lactam can be hydrolyzed under acidic or basic conditions. The lactam nitrogen can also be alkylated or acylated.

-

Hydroxyl Group: The secondary hydroxyl group can undergo oxidation to the corresponding ketone (a 3-oxopyrrolidinone), esterification, or etherification.

-

Dienophile Activity: It has been noted that this compound can act as a dienophile in Diels-Alder reactions, for example, reacting with cyclopentadiene to form a cycloadduct. This reactivity opens avenues for the construction of more complex polycyclic structures.

Caption: Diels-Alder reaction with this compound.

Potential Biological and Pharmaceutical Relevance

While no specific biological activities have been reported for this compound itself, the broader class of hydroxypyrrolidinones exhibits a wide range of pharmacological properties.[1] These include potential applications as:

-

Anticancer agents: Some pyrrolidinone derivatives have shown promise as inhibitors of enzymes involved in cancer progression.[5]

-

Anti-inflammatory agents: The 3-hydroxy-3-pyrrolin-2-one nucleus has been identified as a promising scaffold for the development of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation.[5]

-

Antimicrobial agents: The pyrrolidinone ring is a common feature in various antibacterial and antifungal compounds.

-

Central Nervous System (CNS) active agents: The pyrrolidinone structure is found in nootropic drugs like piracetam, suggesting potential for CNS applications.

The specific substitution pattern of this compound makes it an interesting candidate for biological screening in these and other therapeutic areas. The gem-dimethyl group can impart metabolic stability and influence conformational preferences, which can be critical for biological activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6][7]

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.[6]

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

It is imperative to consult the MSDS for any related compounds and to perform a thorough risk assessment before handling this chemical.

Experimental Protocols

Due to the limited availability of specific experimental data, detailed, validated protocols for the synthesis and characterization of this compound cannot be provided at this time. Researchers interested in working with this compound would need to adapt and optimize general procedures for the synthesis and analysis of hydroxypyrrolidinones. A general protocol for the synthesis of a related compound, 4-hydroxypyrrolidin-2-one, is described in the literature and could serve as a starting point for methods development.

General Synthetic Protocol Outline (Hypothetical)

-

Reaction Setup: A solution of a suitable starting material (e.g., a protected amino acid or a substituted butanoic acid derivative) in an appropriate solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere if necessary.

-

Reagent Addition: The necessary reagents for the cyclization and/or functional group manipulation are added, often in a controlled manner (e.g., dropwise addition, portion-wise addition).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is quenched and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, IR, MS) and by determining its physical properties (e.g., melting point).

Conclusion and Future Directions

This compound is a compound with significant untapped potential. While its fundamental properties are beginning to be understood, a considerable amount of experimental work is required to fully elucidate its physical, chemical, and biological characteristics. Future research should focus on developing robust and scalable synthetic routes, conducting thorough spectroscopic and crystallographic analyses, and screening the compound for a wide range of biological activities. The insights gained from such studies will not only expand our knowledge of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the important class of pyrrolidinone-containing compounds. This, in turn, could pave the way for the development of novel therapeutics and chemical probes.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. H33209.MD [thermofisher.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. louisville.edu [louisville.edu]

- 7. hdsupplysolutions.com [hdsupplysolutions.com]

A Theoretical and Computational Treatise on 3-Hydroxy-4,4-dimethylpyrrolidin-2-one: A Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one, a heterocyclic compound with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and advanced computational methodologies.

Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This compound, a member of the γ-lactam family, presents a particularly interesting case for theoretical and computational exploration due to the presence of a hydroxyl group and gem-dimethyl substitution, which can significantly influence its conformational flexibility, intermolecular interactions, and metabolic stability. This guide will delve into the molecular properties, synthesis, characterization, and computational analysis of this promising molecule, providing a robust framework for its application in drug development.

Part 1: Molecular Properties and Synthesis

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 70006-38-1 | |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(CC(=O)NC1)C | [2] |

| InChIKey | MDNZRLDTRBHRNK-UHFFFAOYSA-N | [1] |

Synthesis of Hydroxypyrrolidinones: A Methodological Overview

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Protocol for a Related Analogue (4-Hydroxy-5-substituted-pyrrolidin-2-one): [3]

-

Synthesis of the Tetramic Acid Intermediate:

-

To a solution of N-Boc-amino acid in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(dimethylamino)pyridine (DMAP).

-

Add Meldrum's acid and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the 5-substituted pyrrolidine-2,4-dione.

-

-

Regioselective Reduction:

-

Dissolve the tetramic acid intermediate in methanol.

-

Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an acid and extract the product with an organic solvent.

-

Purify the final product by column chromatography to obtain the desired 4-hydroxypyrrolidin-2-one.

-

Part 2: Spectroscopic Characterization

The unambiguous identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, this section outlines the expected spectroscopic features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the CH₂ and CH protons of the pyrrolidinone ring, the hydroxyl proton, the amide proton, and the two methyl groups. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the molecule. For a related compound, 4-hydroxy-5-methylpyrrolidin-2-one, characteristic proton signals were observed in CDCl₃[3].

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the gem-dimethyl groups, and the methyl carbons. For a similar N-Boc protected hydroxypyrrolidinone, characteristic carbon signals were observed around 176.5 ppm (C=O), 70.0 ppm (C-OH), and within the aliphatic region for the other carbons[3].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide I) | 1650-1700 |

| N-H bend (amide II) | 1510-1570 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 130.1. Fragmentation patterns of α-pyrrolidinophenone synthetic cathinones often involve the loss of the neutral pyrrolidine moiety[4]. While the fragmentation of this compound may differ, common fragmentation pathways for pyrrolidinone derivatives include cleavage of the ring and loss of small neutral molecules like water and carbon monoxide[5][6].

Part 3: Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for investigating the electronic properties of molecules.

Workflow for DFT Calculations:

Caption: A typical workflow for performing DFT calculations on a small molecule.

-

Geometry Optimization: The first step is to obtain the most stable 3D conformation of the molecule by minimizing its energy.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting intermolecular interactions.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is a cornerstone of structure-based drug design.

Molecular Docking Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the active site of the protein and score the different binding poses.

-

Analysis: Analyze the top-scoring poses to understand the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the fluctuations of the interacting atoms over time.

MD Simulation Workflow:

Caption: A generalized workflow for molecular dynamics simulations of a ligand-protein complex.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify potential liabilities. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. For pyrrolidine derivatives, ADMET screening has been used to shortlist promising candidates with favorable pharmacokinetic profiles[7].

Part 4: Applications in Drug Discovery

The pyrrolidinone scaffold is a versatile building block for the development of new drugs. Its derivatives have shown a wide range of biological activities. The presence of the hydroxyl group and the gem-dimethyl moiety in this compound offers opportunities for further chemical modification to optimize its pharmacological properties. Potential therapeutic applications could include the development of enzyme inhibitors, central nervous system agents, or antimicrobial compounds. The computational methodologies outlined in this guide provide a rational approach to exploring these possibilities and designing novel derivatives with enhanced efficacy and safety profiles.

References